Polymethacrylate
Overview
Description
It is a transparent and rigid plastic often used as a substitute for glass in products such as shatterproof windows, skylights, illuminated signs, and aircraft canopies . Polymethacrylate belongs to the important acrylic family of resins and is known for its excellent light transmission properties, durability, and resistance to ultraviolet radiation and weathering .
Preparation Methods
Polymethacrylate is typically synthesized by the radical polymerization of methyl methacrylate. The process involves the initiation phase, where an initiator (usually a peroxide or azo compound) decomposes into free radicals and triggers the polymerization process . The propagation phase follows, where activated monomers are added to the chain one at a time, and finally, the termination phase ends the reaction either by combination or disproportionation of the radicals, forming this compound .
In industrial production, this compound is obtained by the addition polymerization of methyl methacrylate. The acetone cyanohydrin route is a common method, where acetone and hydrogen cyanide react to produce acetone cyanohydrin, which is then converted into methacrylamide sulfate with sulfuric acid. The product is treated with a methanol/water mixture under heating to form methyl methacrylate and ammonium (bi)sulfate . Other methods include emulsion polymerization, solution polymerization, and bulk polymerization .
Chemical Reactions Analysis
Polymethacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include free-radical initiators, such as peroxides and azo compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the polymerization of methyl methacrylate in the presence of different surfactants can produce this compound nanoparticles with enhanced conductivity and thermal stability .
Scientific Research Applications
Polymethacrylate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a functional polymer material with good biocompatibility . In biology and medicine, this compound is employed in various biomedical applications, including bone cement in orthopedic surgery, intraocular lenses in ophthalmology, and dental prostheses . In industry, it is used in the production of optical fibers, lenses, safety glass, noise barriers, signage, and aquariums .
Mechanism of Action
The mechanism by which polymethacrylate exerts its effects involves its physical and chemical properties. For example, cationic amphiphilic this compound derivatives have shown potential as synthetic antimicrobials. These derivatives exhibit antimicrobial activity by permeabilizing the outer membrane of bacteria, leading to bactericidal effects . The specific molecular targets and pathways involved depend on the particular application and the chemical modifications of the this compound.
Comparison with Similar Compounds
Polymethacrylate is often compared with other methacrylic resins, such as poly(methyl methacrylate), poly(ethyl methacrylate), and poly(butyl methacrylate) . These compounds share similar properties, such as transparency, durability, and resistance to weathering. this compound is unique in its combination of excellent light transmission, biocompatibility, and versatility in various applications .
Similar compounds include:
- Poly(ethyl methacrylate)
- Poly(butyl methacrylate)
- Poly(isobutyl methacrylate)
This compound stands out due to its widespread use in both industrial and biomedical fields, making it a highly valuable material in contemporary life .
Properties
IUPAC Name |
methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVKTOUOPHGZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113889-78-4, 733035-11-5, 117708-01-7, 25086-15-1 | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, block | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113889-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, diblock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733035-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117708-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methacrylic acid-methyl methacrylate copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25086-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50920865 | |
Record name | 2-Methylprop-2-enoic acid--methyl 2-methylprop-2-enoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25086-15-1, 112666-18-9 | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylprop-2-enoic acid--methyl 2-methylprop-2-enoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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